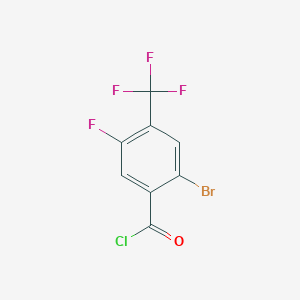
Derrisisoflavone I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Derrisisoflavone I is a natural product that belongs to the class of flavonoids. It is a prenylated isoflavonoid isolated from the ethanol extract of Derris robusta . The chemical formula of this compound is C26H26O7, and its molecular weight is 450.48 g/mol . This compound is known for its diverse biological activities, including insecticidal, antimicrobial, cytotoxic, and antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions
Derrisisoflavone I is typically isolated from natural sources, particularly from the twigs and leaves of Derris robusta . The isolation process involves extracting the plant material with ethanol, followed by chromatographic separation techniques to purify the compound . The structure of this compound is elucidated using extensive spectroscopic studies, including NMR and mass spectrometry .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes, which may limit its large-scale availability.
化学反応の分析
Types of Reactions
Derrisisoflavone I, like other flavonoids, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
科学的研究の応用
Chemistry: It serves as a model compound for studying the reactivity and properties of prenylated isoflavonoids.
Medicine: Its antioxidant properties suggest potential use in preventing oxidative stress-related diseases.
Industry: Due to its insecticidal properties, Derrisisoflavone I could be explored as a natural pesticide.
作用機序
The mechanism of action of Derrisisoflavone I involves its interaction with various molecular targets and pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The cytotoxic effects are likely due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways . The antioxidant activity is related to its capacity to scavenge free radicals and enhance the cellular antioxidant defense system .
類似化合物との比較
Similar Compounds
Derrisisoflavone H, J, and K: These are other prenylated isoflavonoids isolated from Derris robusta.
Lupalbigenin: A diprenylated isoflavone with similar structural features.
Uniqueness
Derrisisoflavone I is unique due to its specific prenylation pattern and the presence of a hydroxyethyl moiety, which distinguishes it from other similar compounds
特性
分子式 |
C26H26O7 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
3-(3,4-dihydroxyphenyl)-5-hydroxy-8-(2-methoxypropan-2-yl)-6-(3-methylbut-2-enyl)furo[2,3-h]chromen-4-one |
InChI |
InChI=1S/C26H26O7/c1-13(2)6-8-15-22(29)21-23(30)17(14-7-9-18(27)19(28)10-14)12-32-25(21)16-11-20(33-24(15)16)26(3,4)31-5/h6-7,9-12,27-29H,8H2,1-5H3 |
InChIキー |
KPCKJJAGWJIIFY-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C2=C(C3=C1OC(=C3)C(C)(C)OC)OC=C(C2=O)C4=CC(=C(C=C4)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




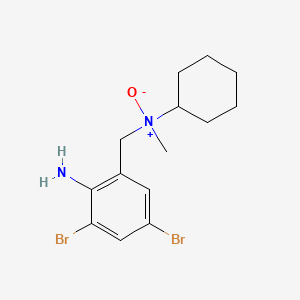
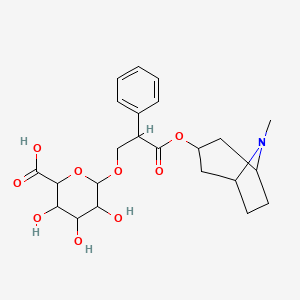

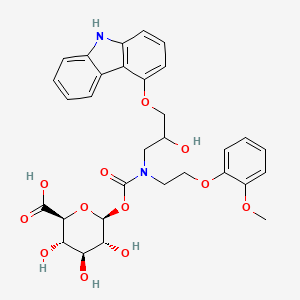
![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)

![(1S,2R)-2-[2-(thiophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B13430944.png)
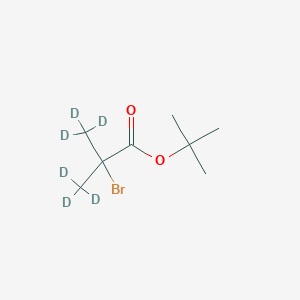


![3-ethoxy-4-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]carbonyl] Benzeneacetic acid](/img/structure/B13430982.png)
